molecular formula C18H15N3O4S B2479231 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 886928-29-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2479231
CAS No.: 886928-29-6
M. Wt: 369.4
InChI Key: BNUDPIZOVZZWNK-ZHACJKMWSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a cinnamamide moiety linked to an oxadiazole ring, which is further substituted with a methylsulfonyl phenyl group. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
  • N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Uniqueness

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDPIZOVZZWNK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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